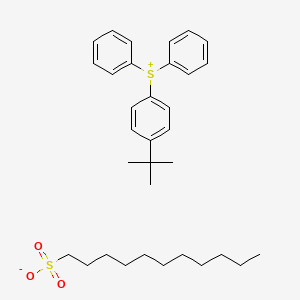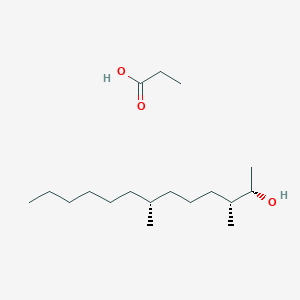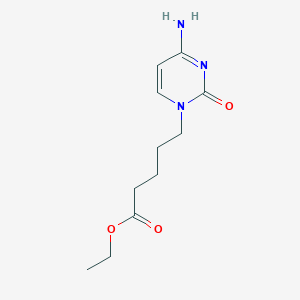![molecular formula C20H26F3NO6S B12570296 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-,1,1-dimethylethyl ester,(5R,6S)-](/img/structure/B12570296.png)
1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-,1,1-dimethylethyl ester,(5R,6S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxa-7-azaspiro[45]decane-7-carboxylic acid,6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-,1,1-dimethylethyl ester,(5R,6S)- is a spirocyclic compound with a unique structure that combines both oxygen and nitrogen atoms within its spiro ring system
Méthodes De Préparation
The synthesis of 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-,1,1-dimethylethyl ester,(5R,6S)- typically involves several steps:
Starting Materials: The synthesis begins with commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane.
Cyclization: The key step involves the metal-catalyzed oxidative cyclization of the amide to form the spirocyclic structure.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Des Réactions Chimiques
1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-,1,1-dimethylethyl ester,(5R,6S)- undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, with reagents such as sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of novel antitumor agents.
Biological Studies: The compound is studied for its potential as an inhibitor of enzymes such as fatty acid amide hydrolase.
Industrial Applications: It is used in the synthesis of biologically active compounds and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-,1,1-dimethylethyl ester,(5R,6S)- involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-,1,1-dimethylethyl ester,(5R,6S)- can be compared with other spirocyclic compounds:
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione: This compound has a similar spirocyclic structure but different functional groups, leading to distinct biological activities.
1-Oxa-9-azaspiro[5.5]undecane: This compound is used in antituberculosis research and has a different ring size and functionalization.
1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride: This compound is used in various chemical syntheses and has different substituents.
These comparisons highlight the unique structural features and applications of 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-,1,1-dimethylethyl ester,(5R,6S)-.
Propriétés
Formule moléculaire |
C20H26F3NO6S |
|---|---|
Poids moléculaire |
465.5 g/mol |
Nom IUPAC |
tert-butyl (5R,10S)-10-phenyl-3-(trifluoromethylsulfonyloxy)-1-oxa-9-azaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C20H26F3NO6S/c1-18(2,3)29-17(25)24-11-7-10-19(16(24)14-8-5-4-6-9-14)12-15(13-28-19)30-31(26,27)20(21,22)23/h4-6,8-9,15-16H,7,10-13H2,1-3H3/t15?,16-,19+/m0/s1 |
Clé InChI |
LRHDFFVIRIJGJI-UDGGGLCFSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@]2([C@@H]1C3=CC=CC=C3)CC(CO2)OS(=O)(=O)C(F)(F)F |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC2(C1C3=CC=CC=C3)CC(CO2)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Indium, [tris(trimethylsilyl)methyl]-](/img/structure/B12570216.png)
![2-[2-(Cyclohepta-1,3,5-trien-1-yl)phenyl]-1-benzothiophene](/img/structure/B12570225.png)

![2-{(E)-[(10-Methyl-10H-phenothiazin-3-yl)methylidene]amino}benzoic acid](/img/structure/B12570237.png)



![3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B12570283.png)
![3-[3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B12570289.png)
![Pyridazine, 1,4,5,6-tetrahydro-1,3-diphenyl-6-[(phenylseleno)methyl]-](/img/structure/B12570295.png)

![3-{2-[(Methanesulfonyl)amino]-2-oxoethyl}-2-methyl-1,3-benzothiazol-3-ium chloride](/img/structure/B12570307.png)


